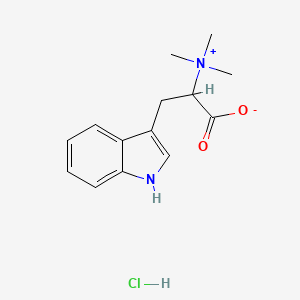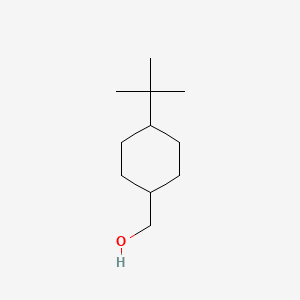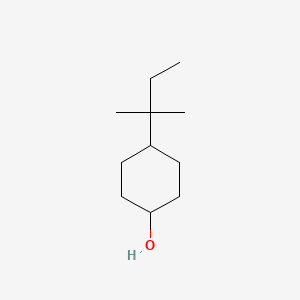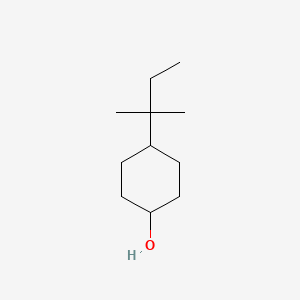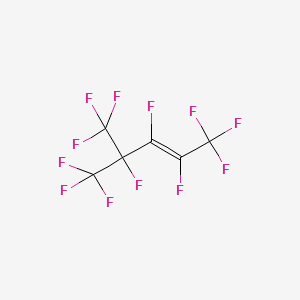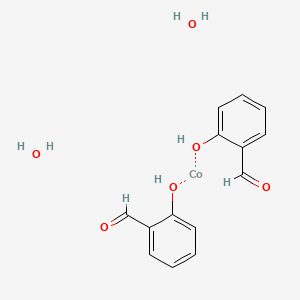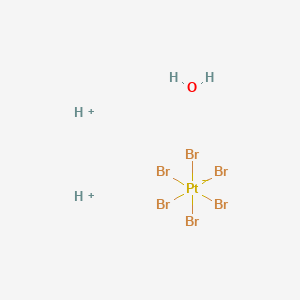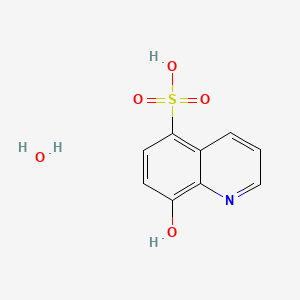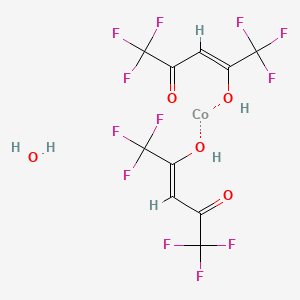
Cobalt(II) hexafluoroacetylacetonate hydrate
描述
Cobalt(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula Co(C₅HF₆O₂)₂·xH₂O. It is a cobalt complex where the cobalt ion is coordinated with hexafluoroacetylacetonate ligands and water molecules. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) hexafluoroacetylacetonate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone. The general reaction is as follows:
CoCl2+2C5HF6O2+Base→Co(C5HF6O2)2+2HCl
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. The compound is often produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
化学反应分析
Types of Reactions
Cobalt(II) hexafluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Cobalt(II) hexafluoroacetylacetonate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as catalysts and coatings.
作用机制
The mechanism of action of cobalt(II) hexafluoroacetylacetonate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets, such as enzymes or receptors, through coordination bonds. The hexafluoroacetylacetonate ligands can influence the reactivity and stability of the cobalt center, affecting its interactions with other molecules.
相似化合物的比较
Cobalt(II) hexafluoroacetylacetonate hydrate can be compared with other similar compounds, such as:
- Nickel(II) hexafluoroacetylacetonate hydrate
- Copper(II) hexafluoroacetylacetonate hydrate
- Palladium(II) hexafluoroacetylacetonate
Uniqueness
This compound is unique due to its specific coordination environment and the properties imparted by the hexafluoroacetylacetonate ligands. These properties include high thermal stability, volatility, and the ability to form stable complexes with various ligands.
Similar Compounds
- Nickel(II) hexafluoroacetylacetonate hydrate : Similar coordination environment but with nickel as the central metal ion.
- Copper(II) hexafluoroacetylacetonate hydrate : Copper as the central metal ion, with different redox properties.
- Palladium(II) hexafluoroacetylacetonate : Palladium as the central metal ion, often used in catalysis.
属性
IUPAC Name |
cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWVOSIFCILEF-SUXDNRKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CoF12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-92-7 | |
| Record name | Cobalt(II) hexafluoroacetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


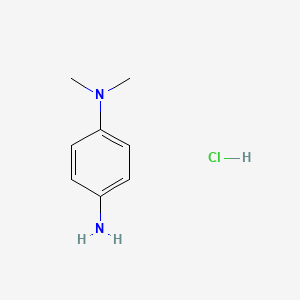
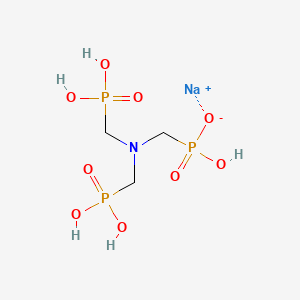

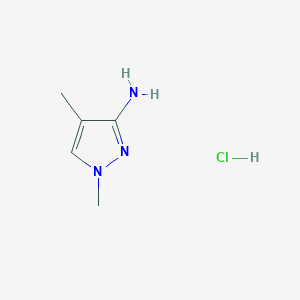
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)
